Tert-butyl 2-(methylsulfonyl)propanoate
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Overview
Description
Tert-butyl 2-(methylsulfonyl)propanoate: is an organic compound with the molecular formula C8H16O4S and a molecular weight of 208.28 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a methylsulfonyl group attached to a propanoate backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(methylsulfonyl)propanoate typically involves the esterification of 2-(methylsulfonyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(methylsulfonyl)propanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-(methylsulfonyl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylsulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound in different chemical environments .
Comparison with Similar Compounds
- Methyl 2-(methylsulfonyl)propanoate
- Ethyl 2-(methylsulfonyl)propanoate
- Isopropyl 2-(methylsulfonyl)propanoate
Comparison: Tert-butyl 2-(methylsulfonyl)propanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. Compared to its methyl, ethyl, and isopropyl analogs, the tert-butyl derivative exhibits different physical and chemical properties, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
73017-83-1 |
---|---|
Molecular Formula |
C8H16O4S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
tert-butyl 2-methylsulfonylpropanoate |
InChI |
InChI=1S/C8H16O4S/c1-6(13(5,10)11)7(9)12-8(2,3)4/h6H,1-5H3 |
InChI Key |
ZEEXEMXSXFNLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)S(=O)(=O)C |
Origin of Product |
United States |
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